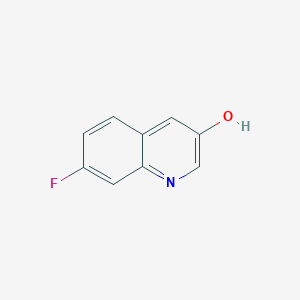

7-氟喹啉-3-醇

描述

7-Fluoroquinolin-3-ol is a chemical compound with the molecular formula C9H6FNO . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for 7-Fluoroquinolin-3-ol is 1S/C9H6FNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule.Physical And Chemical Properties Analysis

7-Fluoroquinolin-3-ol is a solid substance at room temperature . It has a molecular weight of 163.15 g/mol .科学研究应用

抗菌特性

- 抗菌活性:7-氟喹啉-3-醇化合物,尤其是氟喹诺酮,以其对革兰氏阴性杆菌和球菌的广泛抗菌活性而闻名。它们靶向细菌必需的酶 DNA 拓扑异构酶,使其有效控制实验性诱导的全身感染 (Wolfson 和 Hooper,1985 年)。

- 抗分枝杆菌应用:新型氟喹诺酮对结核分枝杆菌菌株显示出显着的体外和体内活性,表明它们作为抗分枝杆菌剂的潜力 (Senthilkumar 等人,2009 年)。

抗抑郁样作用

- 谷氨酸能/GABA 能系统调节:7-氟-1,3-二苯基异喹啉-1-胺 (FDPI) 等衍生物已显示出通过调节应激动物模型中的谷氨酸能和 GABA 能系统而产生的潜在抗抑郁样作用 (Pesarico 等人,2017 年)。

对自由基引发溶血的影响

- 抗氧化/促氧化作用:7-氟-4-羟基喹啉衍生物可以根据其结构和分布状态作为抗氧化剂或促氧化剂来预防自由基引发的过氧化 (Liu 等人,2002 年)。

与生物系统的相互作用

- 对 VMAT2 成像的影响:涉及 18F-FP-(+)-DTBZ(一种 VMAT2 成像剂)等衍生物的研究证明了在人体中对 VMAT2 位点进行成像的安全性并具有适当的生物分布,突出了基于氟喹啉的化合物在医学成像中的潜力 (Lin 等人,2010 年)。

抗癌潜力

- 细胞毒性抗癌剂:某些氟喹啉衍生物,如氯化和氟化的 7-氮杂茚并异喹啉,在人类癌细胞培养物中显示出有效的细胞毒性和 Top1 抑制活性,表明它们作为抗癌剂的潜力 (Elsayed 等人,2017 年)。

结构和功能修饰

- 对抗菌活性的影响:氟喹诺酮化合物(如环丙沙星和诺氟沙星)的结构修饰为对抗抗生素耐药性和开发新抗生素提供了途径 (Hryhoriv 等人,2021 年)。

作用机制

Target of Action

The primary targets of 7-Fluoroquinolin-3-ol, like other fluoroquinolones, are the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are involved in DNA replication, transcription, and repair in bacteria . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication . Topoisomerase IV is similarly structured and is involved in the separation of replicated DNA .

Mode of Action

7-Fluoroquinolin-3-ol interacts with its targets by forming complexes with these enzymes and DNA . These complexes block the progress of the DNA replication fork, thereby inhibiting DNA replication . The fluoroquinolones stabilize DNA strand breaks created by DNA gyrase and topoisomerase IV, leading to the accumulation of DNA damage, breakage, and cell death in susceptible bacteria .

Biochemical Pathways

The action of 7-Fluoroquinolin-3-ol affects the biochemical pathway of DNA synthesis in bacteria . By inhibiting DNA gyrase and topoisomerase IV, it prevents the supercoiling of DNA and the separation of replicated DNA, respectively . This disruption of DNA synthesis and replication leads to the accumulation of DNA damage and ultimately, bacterial cell death .

Pharmacokinetics

These properties allow fluoroquinolones to achieve high concentrations in cells and tissues, enhancing their antibacterial activity .

Result of Action

The result of the action of 7-Fluoroquinolin-3-ol is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of DNA synthesis and replication, which are vital processes for bacterial survival and proliferation .

生化分析

Biochemical Properties

Quinoline derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely determined by the specific structural features of the quinoline derivative.

Cellular Effects

Quinoline derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Quinoline derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

Quinoline derivatives are known to interact with various enzymes and cofactors, and can influence metabolic flux and metabolite levels .

属性

IUPAC Name |

7-fluoroquinolin-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c10-7-2-1-6-3-8(12)5-11-9(6)4-7/h1-5,12H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQVWOZRDYGRGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC=C(C=C21)O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

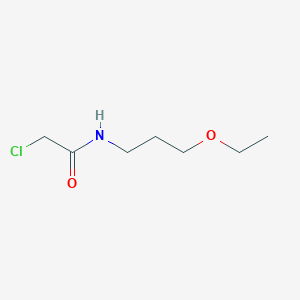

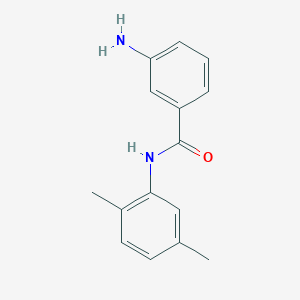

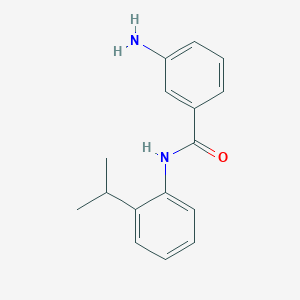

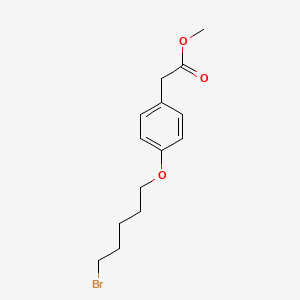

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

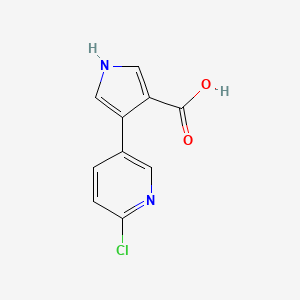

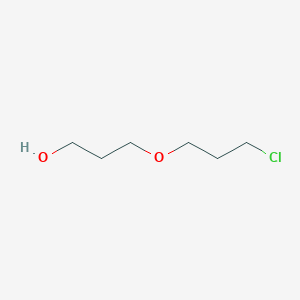

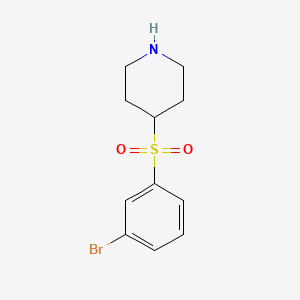

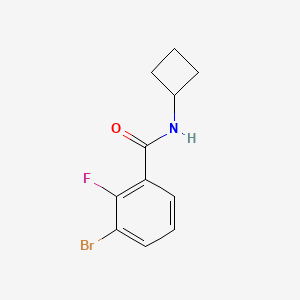

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(3-nitro-2-pyridinyl)-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine](/img/structure/B3075105.png)

![Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate](/img/structure/B3075118.png)